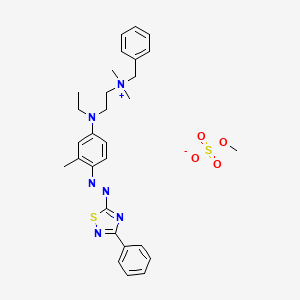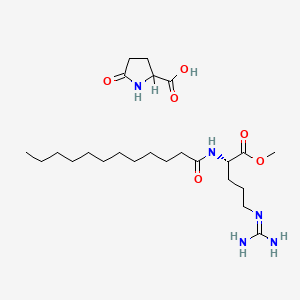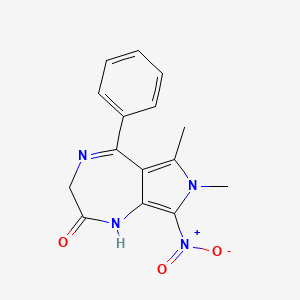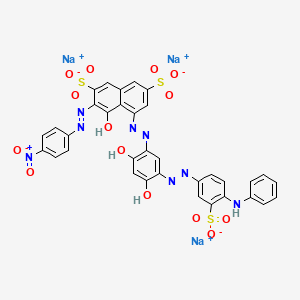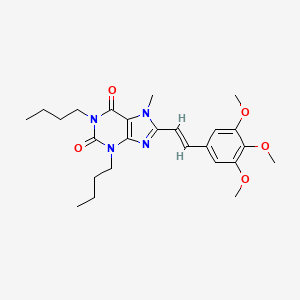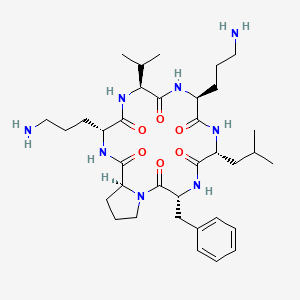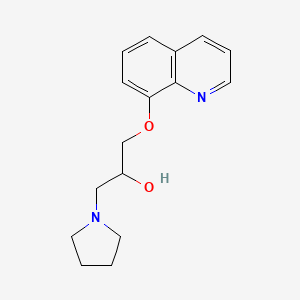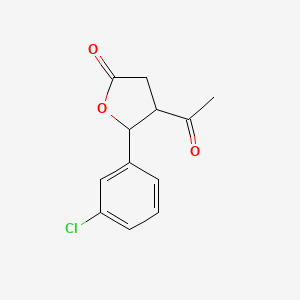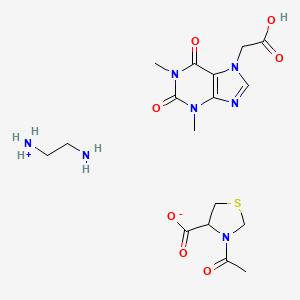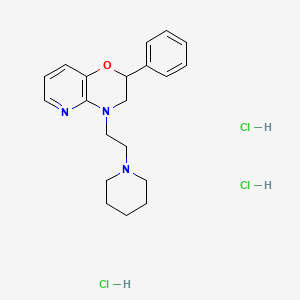
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-phenyl-4-(2-piperidinoethyl)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-吡啶并(3,2-b)-1,4-氧杂嗪,3,4-二氢-2-苯基-4-(2-哌啶基乙基)-,三盐酸盐是一种复杂的有机化合物,属于杂环化合物类别。这些化合物的特点是它们的环结构至少含有一个除碳以外的原子,例如氮、氧或硫。
准备方法
合成路线和反应条件
2H-吡啶并(3,2-b)-1,4-氧杂嗪,3,4-二氢-2-苯基-4-(2-哌啶基乙基)-,三盐酸盐的合成通常涉及多个步骤,包括吡啶并氧杂嗪环的形成以及苯基和哌啶基乙基基团的引入。这些反应中常用的试剂包括:
吡啶衍生物: 用作形成吡啶并氧杂嗪环的起始原料。
苯硼酸: 常用于铃木偶联反应以引入苯基。
哌啶: 通过亲核取代反应引入哌啶基乙基基团。
工业生产方法
这种化合物的工业生产可能涉及使用优化的反应条件的大规模合成,以确保高产率和纯度。这通常包括:
催化剂: 例如用于偶联反应的钯催化剂。
溶剂: 例如二氯甲烷或乙醇以促进反应。
提纯技术: 包括重结晶和色谱法以分离所需产物。
化学反应分析
反应类型
2H-吡啶并(3,2-b)-1,4-氧杂嗪,3,4-二氢-2-苯基-4-(2-哌啶基乙基)-,三盐酸盐可以发生各种化学反应,包括:
氧化: 化合物被氧化形成不同的氧化态。
还原: 化合物被还原形成不同的还原态。
取代: 化合物中的官能团被其他基团取代。
常用试剂和条件
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤代烷烃或酰氯。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧代衍生物,而还原可能产生氢衍生物。
科学研究应用
2H-吡啶并(3,2-b)-1,4-氧杂嗪,3,4-二氢-2-苯基-4-(2-哌啶基乙基)-,三盐酸盐有几个科学研究应用,包括:
药物化学: 作为各种疾病的潜在治疗剂。
生物学: 作为研究生物过程和途径的工具。
工业: 作为合成其他复杂有机化合物的先驱。
作用机制
2H-吡啶并(3,2-b)-1,4-氧杂嗪,3,4-二氢-2-苯基-4-(2-哌啶基乙基)-,三盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。这些可能包括:
酶抑制: 化合物抑制特定酶的活性。
受体结合: 化合物与特定受体结合以发挥其作用。
信号转导: 化合物影响细胞信号通路。
相似化合物的比较
类似化合物
2H-吡啶并(3,2-b)-1,4-氧杂嗪衍生物: 具有类似环结构但不同取代基的化合物。
苯基哌啶衍生物: 具有类似苯基和哌啶基乙基基团但不同核心结构的化合物。
独特性
2H-吡啶并(3,2-b)-1,4-氧杂嗪,3,4-二氢-2-苯基-4-(2-哌啶基乙基)-,三盐酸盐的独特性在于其官能团和环结构的特定组合,这可能赋予独特的化学和生物学性质。
属性
CAS 编号 |
86979-95-5 |
|---|---|
分子式 |
C20H28Cl3N3O |
分子量 |
432.8 g/mol |
IUPAC 名称 |
2-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C20H25N3O.3ClH/c1-3-8-17(9-4-1)19-16-23(15-14-22-12-5-2-6-13-22)20-18(24-19)10-7-11-21-20;;;/h1,3-4,7-11,19H,2,5-6,12-16H2;3*1H |
InChI 键 |
CDSYHFINKUKSGT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2CC(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



